2-{(2E)-1-acetyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N-phenylquinoline-4-carboxamide
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Overview
Description
2-{(2E)-1-acetyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the furan ring in its structure contributes to its reactivity and potential therapeutic applications .
Preparation Methods
The synthesis of 2-{(2E)-1-acetyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N-phenylquinoline-4-carboxamide typically involves multiple steps. One common synthetic route includes the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives, followed by cyclization with quinoline-4-carboxylic acid . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 2-{(2E)-1-acetyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-N-phenylquinoline-4-carboxamide is not fully understood. it is believed to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate . This inhibition disrupts the bacterial metabolic processes, leading to cell death . The compound may also interact with DNA, causing damage and preventing replication .
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H17N5O5 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-[acetyl-[(E)-(5-nitrofuran-2-yl)methylideneamino]amino]-N-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H17N5O5/c1-15(29)27(24-14-17-11-12-22(33-17)28(31)32)21-13-19(18-9-5-6-10-20(18)26-21)23(30)25-16-7-3-2-4-8-16/h2-14H,1H3,(H,25,30)/b24-14+ |
InChI Key |
ZHPDGUWIEMLTGF-ZVHZXABRSA-N |
Isomeric SMILES |
CC(=O)N(C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3)/N=C/C4=CC=C(O4)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N(C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3)N=CC4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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